molecular formula C12H13N5OS2 B14950658 N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate

N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate

Cat. No.: B14950658
M. Wt: 307.4 g/mol
InChI Key: RRRTUEKLXRJXPD-UHFFFAOYSA-N
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Description

N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate is a complex organic compound characterized by its unique structure, which includes a pyridinium ion, a thiazole ring, and a carbamimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, under mild to moderate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism by which N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate exerts its effects involves interactions with specific molecular targets and pathways:

Properties

Molecular Formula

C12H13N5OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate

InChI

InChI=1S/C12H13N5OS2/c1-2-8-4-3-5-17(7-8)10-9(20-12(18)15-10)6-14-16-11(13)19/h3-7H,2H2,1H3,(H3-,13,14,15,16,18,19)

InChI Key

RRRTUEKLXRJXPD-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)/C=N/N=C(/N)\[S-]

Canonical SMILES

CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)C=NN=C(N)[S-]

Origin of Product

United States

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